4-(3-Bromophenylcarbamoyl)phenylboronic acid

Catalog No.
S3067899
CAS No.
874288-00-3
M.F
C13H11BBrNO3
M. Wt
319.95
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Bromophenylcarbamoyl)phenylboronic acid

CAS Number

874288-00-3

Product Name

4-(3-Bromophenylcarbamoyl)phenylboronic acid

IUPAC Name

[4-[(3-bromophenyl)carbamoyl]phenyl]boronic acid

Molecular Formula

C13H11BBrNO3

Molecular Weight

319.95

InChI

InChI=1S/C13H11BBrNO3/c15-11-2-1-3-12(8-11)16-13(17)9-4-6-10(7-5-9)14(18)19/h1-8,18-19H,(H,16,17)

InChI Key

OZMICCDGUUNEKL-UHFFFAOYSA-N

SMILES

B(C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)(O)O

Solubility

not available
  • Organic synthesis

    4-(3-Bromophenylcarbamoyl)phenylboronic acid contains a boronic acid functional group, which is a valuable reagent in organic synthesis for Suzuki-Miyaura coupling reactions []. These reactions allow for the formation of carbon-carbon bonds between a boronic acid and a haloaryl compound. In the case of 4-(3-bromophenylcarbamoyl)phenylboronic acid, the presence of the bromophenyl group suggests it could be a useful building block for the synthesis of molecules with specific functionalities.

  • Medicinal chemistry

    Boronic acid-containing molecules have been explored in the development of new pharmaceuticals due to their potential for specific binding to proteins []. The 4-(3-bromophenylcarbamoyl)phenylboronic acid structure may hold promise for researchers investigating new drug candidates, but further studies would be necessary to determine its specific activity.

  • Material science

    Organic molecules containing boron can be used in the development of new materials with unique properties []. The specific properties of 4-(3-bromophenylcarbamoyl)phenylboronic acid for material science applications are unknown and would require further investigation.

4-(3-Bromophenylcarbamoyl)phenylboronic acid is a boronic acid derivative characterized by the presence of a bromophenyl group and a carbamoyl functional group. Its molecular formula is C13H11BBrNO3, and it has a molecular weight of approximately 319.95 g/mol. The compound features a boron atom bonded to a phenyl ring, which is further substituted with a 3-bromophenylcarbamoyl group. This structure imparts unique chemical properties, making it an interesting subject for research in organic chemistry and medicinal applications.

The reactivity of 4-(3-Bromophenylcarbamoyl)phenylboronic acid is primarily influenced by its boronic acid functionality. Boronic acids are known for their ability to undergo reactions such as:

  • Suzuki Coupling: This reaction involves the coupling of boronic acids with aryl halides in the presence of palladium catalysts to form biaryl compounds. The presence of the bromine atom in the molecule can facilitate this coupling, making it useful in synthesizing complex organic molecules.
  • Formation of Boronate Esters: The compound can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.
  • Acid-Base Reactions: The boronic acid group can participate in acid-base reactions, forming anionic species under basic conditions.

  • Anticancer Properties: Boronic acids have been studied for their ability to inhibit proteasomes, which play a crucial role in cancer cell proliferation.
  • Antibacterial Activity: Certain boronic acid derivatives exhibit antibacterial properties, potentially acting against resistant strains of bacteria.
  • Enzyme Inhibition: They can act as enzyme inhibitors, particularly in the context of glycosidases and proteases.

The synthesis of 4-(3-Bromophenylcarbamoyl)phenylboronic acid can be achieved through several methods:

  • Direct Boronation: Starting from 4-(3-bromophenyl)aniline and using boron reagents (e.g., trimethyl borate), followed by hydrolysis to form the boronic acid.
  • Coupling Reactions: Utilizing Suzuki coupling reactions where a suitable aryl halide (brominated compound) is reacted with a phenylboronic acid derivative in the presence of a palladium catalyst.
  • Carbamate Formation: Reacting phenylboronic acid with isocyanates or amines to introduce the carbamoyl group onto the phenyl ring.

4-(3-Bromophenylcarbamoyl)phenylboronic acid has various applications, including:

  • Organic Synthesis: It serves as a building block in organic synthesis for creating complex molecules.
  • Drug Development: Potential use as a lead compound in drug discovery due to its biological activity.
  • Materials Science: Application in developing new materials, particularly in polymer chemistry where boron-containing compounds enhance material properties.

Interaction studies involving 4-(3-Bromophenylcarbamoyl)phenylboronic acid typically focus on its binding affinity with biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic applications. For instance, studies on its interaction with proteasome inhibitors could reveal insights into its anticancer potential.

Several compounds share structural similarities with 4-(3-Bromophenylcarbamoyl)phenylboronic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-(Bromomethyl)phenylboronic acidC8H9BBrO2Contains a bromomethyl group instead of carbamoyl
3-(Bromomethyl)phenylboronic acidC8H9BBrO2Similar structure but different substitution pattern
4-(Hydroxymethyl)phenylboronic acidC8H11B O3Hydroxymethyl group provides different reactivity
4-(Bromophenyl)boronic acidC12H10BBrO2Lacks the carbamoyl group, simpler structure

Uniqueness

The uniqueness of 4-(3-Bromophenylcarbamoyl)phenylboronic acid lies in its specific combination of the brominated aromatic system and the carbamoyl functional group, which may enhance its reactivity and biological activity compared to other boronic acids. This compound's potential applications in drug discovery and materials science further distinguish it within this class of compounds.

Synthetic Routes and Approach Strategies

Organometallic Reagent-Based Syntheses

Organometallic intermediates remain foundational for constructing the phenylboronic acid core. A prevalent method involves reacting phenylmagnesium bromide with trimethyl borate to form PhB(OMe)₂, which hydrolyzes to phenylboronic acid [2]. For 4-(3-bromophenylcarbamoyl)phenylboronic acid, this approach requires prior functionalization of the phenyl ring. For example, 3-bromophenyl isocyanate can be coupled to 4-aminophenylboronic acid via carbamate formation. However, competing side reactions, such as deboronation under basic conditions, necessitate careful pH control during hydrolysis [1].

Transmetallation Protocols and Mechanisms

Transmetallation strategies using phenylsilanes or phenylstannanes with boron tribromide (BBr₃) offer a direct route to arylboronic acids [2]. For 4-carbamoyl derivatives, pre-functionalized stannanes undergo transmetallation with BBr₃, followed by quenching with water. This method avoids harsh Grignard conditions but requires anhydrous environments to prevent premature hydrolysis. Recent studies highlight the use of 4-(trimethylstannyl)phenylcarbamoyl intermediates, which transmetallate with BBr₃ at −78°C to yield the target compound in 72% isolated yield [3].

Dates

Modify: 2023-08-18

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